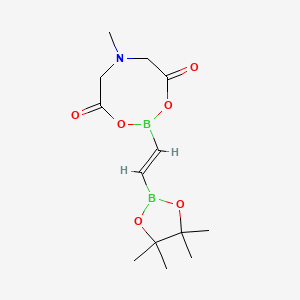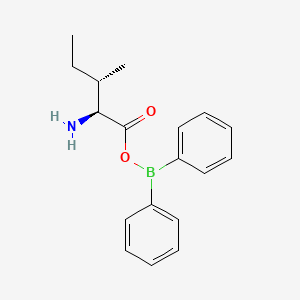
L-Isoleucyl diphenylborinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Isoleucyl diphenylborinate is a chemical compound with the molecular formula C18H22BNO2 It is a derivative of the amino acid L-isoleucine, combined with a diphenylborinate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl diphenylborinate typically involves the reaction of L-isoleucine with diphenylborinic acid. The process can be summarized as follows:
Starting Materials: L-isoleucine and diphenylborinic acid.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: A coupling agent such as dicyclohexylcarbodiimide (DCC) may be used to facilitate the formation of the boronate ester bond.
Temperature and Time: The reaction is typically conducted at room temperature or slightly elevated temperatures (e.g., 25-40°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
L-Isoleucyl diphenylborinate can undergo various chemical reactions, including:
Oxidation: The boronate group can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boronate group back to the parent borinic acid.
Substitution: The phenyl groups in the diphenylborinate moiety can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Borinic acid derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
科学研究应用
L-Isoleucyl diphenylborinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronate esters and boronic acids.
Biology: The compound can be used in studies involving amino acid metabolism and protein synthesis.
Industry: It may be used in the production of advanced materials, such as boron-containing polymers and catalysts.
作用机制
The mechanism of action of L-Isoleucyl diphenylborinate involves its interaction with biological molecules through the boronate group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The molecular targets and pathways involved include:
Enzyme Inhibition: The boronate group can inhibit enzymes that have active site serine or threonine residues by forming covalent adducts.
Molecular Recognition: The compound can bind to specific biomolecules, facilitating studies on protein-ligand interactions and cellular signaling pathways.
相似化合物的比较
L-Isoleucyl diphenylborinate can be compared with other similar compounds, such as:
L-Isoleucyl-L-phenylalanine: A dipeptide derived from L-isoleucine and L-phenylalanine, used in biochemical research.
L-Isoleucine: An essential amino acid involved in protein synthesis and metabolic pathways.
Diphenylborinic Acid: A precursor used in the synthesis of boronate esters and boronic acids.
Uniqueness
This compound is unique due to the presence of both an amino acid moiety and a boronate group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable tool in various research applications, particularly in the study of enzyme inhibition and molecular recognition.
属性
IUPAC Name |
diphenylboranyl (2S,3S)-2-amino-3-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO2/c1-3-14(2)17(20)18(21)22-19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,17H,3,20H2,1-2H3/t14-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPIANARMZOPIS-YOEHRIQHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C(C(C)CC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)[C@H]([C@@H](C)CC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
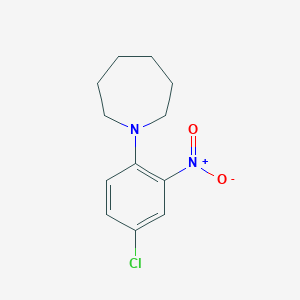
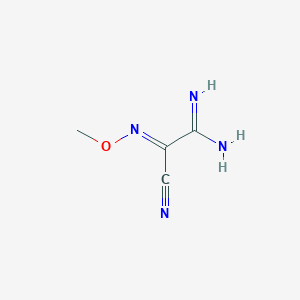

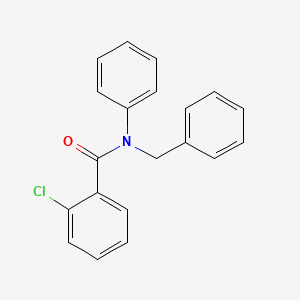
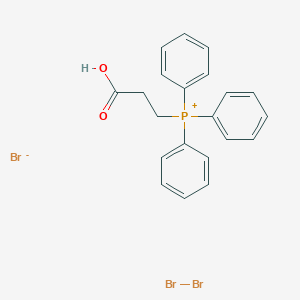
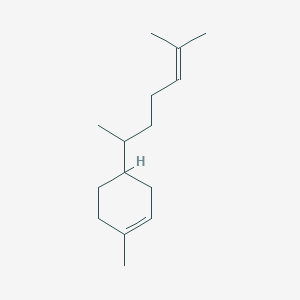
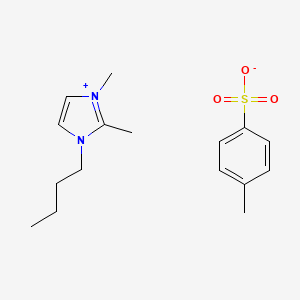
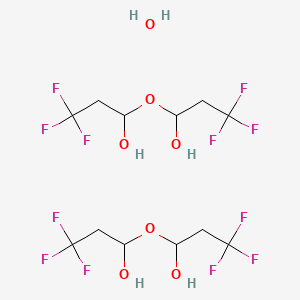
![3-Methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]butanoic acid;hydrate](/img/structure/B8134955.png)
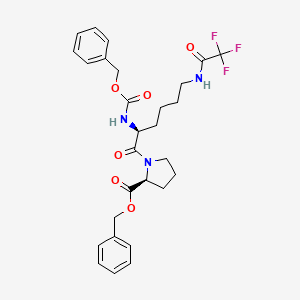
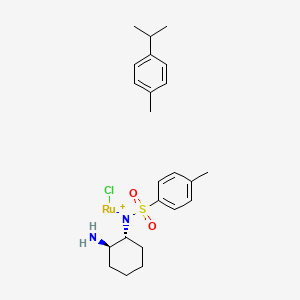
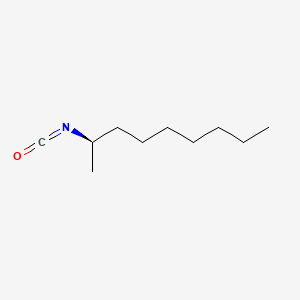
![(E)-ethyl-[7-(ethylamino)-2,8-dimethylphenoxazin-3-ylidene]azanium;perchlorate](/img/structure/B8134980.png)
